molecular formula C15H10N2O8 B13061988 2-(2-Methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoic acid

2-(2-Methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoic acid

Cat. No.: B13061988
M. Wt: 346.25 g/mol
InChI Key: PVLBQEIVUVAUFP-UHFFFAOYSA-N
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Description

2-(2-Methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoic acid is an organic compound with a complex structure that includes both nitro and methoxycarbonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoic acid typically involves multi-step organic reactions. One common method involves the nitration of a suitable benzoic acid derivative followed by esterification to introduce the methoxycarbonyl group. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and methanol in the presence of an acid catalyst for esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of strong acids and reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the methoxy group.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products

    Reduction: Amino derivatives of the original compound

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: 2-(2-Carboxy-4-nitrophenyl)-5-nitrobenzoic acid

Scientific Research Applications

2-(2-Methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoic acid depends on its chemical reactivity. The nitro groups can undergo reduction to form amines, which can then interact with biological molecules. The ester group can be hydrolyzed to release the carboxylic acid, which can participate in various biochemical pathways. The compound’s reactivity allows it to interact with different molecular targets, making it useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoate: A closely related ester derivative.

    2-(2-Carboxy-4-nitrophenyl)-5-nitrobenzoic acid: The hydrolyzed form of the original compound.

    4-[2-(Methoxycarbonyl)-4-nitrophenyl]piperazin-1-ium: A compound with a similar methoxycarbonyl and nitro substitution pattern.

Uniqueness

2-(2-Methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoic acid is unique due to the presence of both nitro and methoxycarbonyl groups on the same aromatic ring. This combination of functional groups provides a unique reactivity profile, making it valuable in synthetic chemistry and various research applications .

Properties

Molecular Formula

C15H10N2O8

Molecular Weight

346.25 g/mol

IUPAC Name

2-(2-methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoic acid

InChI

InChI=1S/C15H10N2O8/c1-25-15(20)13-7-9(17(23)24)3-5-11(13)10-4-2-8(16(21)22)6-12(10)14(18)19/h2-7H,1H3,(H,18,19)

InChI Key

PVLBQEIVUVAUFP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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